molecular formula C12H16N2O2 B1332540 1-(4-Nitrobenzyl)piperidine CAS No. 59507-44-7

1-(4-Nitrobenzyl)piperidine

Cat. No. B1332540
CAS RN: 59507-44-7
M. Wt: 220.27 g/mol
InChI Key: PAMJENUKCYUKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Nitrobenzyl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The presence of the 4-nitrobenzyl group attached to the piperidine ring suggests that this compound could exhibit interesting chemical properties and potential biological activity. While the provided papers do not directly discuss 1-(4-Nitrobenzyl)piperidine, they do provide insights into closely related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds involves the condensation of substituted piperidines with various reagents. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the reaction of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This suggests that a similar synthetic route could be employed for 1-(4-Nitrobenzyl)piperidine, using 4-nitrobenzyl chloride as the electrophilic reagent.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray crystallography. For instance, the crystal structure of a compound with a piperidine ring shows that it adopts a chair conformation, which is common for six-membered rings due to its stability . The geometry around substituent atoms like sulfur in sulfonyl derivatives is found to be a distorted tetrahedron . This information can be extrapolated to suggest that 1-(4-Nitrobenzyl)piperidine would also exhibit a chair conformation for the piperidine ring, and the substituent group would likely influence the overall molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the ring. The presence of a nitro group in the 4-nitrobenzyl moiety could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group. The papers do not provide specific reactions for 1-(4-Nitrobenzyl)piperidine, but they do discuss the stabilization of related compounds through various intermolecular interactions, such as hydrogen bonding . These interactions are crucial in determining the reactivity and binding properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are largely determined by their molecular structure and the nature of their substituents. The crystallographic analysis of related compounds provides insights into their solid-state properties, such as crystal packing and intermolecular interactions . The presence of a nitro group is likely to affect the compound's polarity, solubility, and melting point. Additionally, the molecular docking analysis of related compounds suggests that they could bind to biological targets, indicating potential pharmacological applications .

Scientific Research Applications

1. Chemotherapeutic Potential

4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, a derivative of 1-(4-Nitrobenzyl)piperidine, has been studied for its potential as a chemotherapeutic agent. X-ray analysis of its crystal structures and molecular docking analysis suggest that it could target human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).

2. Antimicrobial and Cytotoxic Activities

Mono(4-nitrobenzyl)spirocyclotriphosphazenes, synthesized through reactions involving 1-(4-Nitrobenzyl)piperidine, have displayed in vitro cytotoxic activities against cervical and breast cancer cell lines. Additionally, these compounds have shown antimicrobial activities and the ability to interact with DNA, inhibiting restriction enzymes (Okumuş et al., 2016).

3. Corrosion Inhibition

Piperidine derivatives, including those with a 4-nitrobenzyl group, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition efficiencies (Kaya et al., 2016).

4. Nucleoside Transport Protein Inhibition

4-Nitrobenzylthioinosine, a compound related to 1-(4-Nitrobenzyl)piperidine, has been identified as an inhibitor of the nucleoside transport protein ENT1. Studies have explored various derivatives to understand their biological activities and potential medicinal applications (Tromp et al., 2005).

5. Heterocyclic Synthesis

1-(4-Nitrobenzyl)piperidine has been used in the synthesis of heterocyclic compounds, such as 1,3-Diaryl-4-aminopyrazole derivatives, which are important in medicinal chemistry. These syntheses involve complex reactions and provide insights into new therapeutic agents (Medrasi et al., 2013).

6. Antioxidant Properties

Studies on nitroxyl radicals derived from piperidine and pyrrolidine, including those with 4-nitrobenzyl groups, have focused on their antioxidant properties. These compounds are considered for applications as radiation protective agents and in polymerization mediation (Kinoshita et al., 2009).

7. Cholinesterase Inhibitory Activity

Piperidinone derivatives, including those with 4-nitrobenzyl groups, have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes. This research is significant in the context of developing treatments for Alzheimer's disease (Parlar, 2019).

Safety And Hazards

The safety data sheet for 1-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMJENUKCYUKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354819
Record name 1-(4-nitrobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)piperidine

CAS RN

59507-44-7
Record name 1-[(4-Nitrophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59507-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-nitrobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Nitrobenzoyl)piperidine (0.1125 gms.) is then dissolved in tetrahydrofuran (1 mL) and slowly added dropwise to a 0° C., 1.0 M solution (4 mL) of Borane in tetrahydrofuran. The reaction mixture is maintained at 0° C. for 20 minutes following the completion of the addition to the Borane/tetrahydrofuran solution. The reaction mixture is then allowed to warm to room temperature, and is subsequently heated to 60° C. using an oil bath. The reaction mixture is maintained at 60° C. overnight, then is cooled to room temperature, and quenched with the addition of concentrated HCl (added until gas evolution stops). The quenched reaction mixture is then extracted with ethyl acetate and water. The organic layer is separated, and concentrated in vacuo, while the aqueous layer is separated and made basic with the addition of aqueous 1M NaOH. The basic aqueous layer is then extracted with ethyl acetate and the ethyl acetate layer from this extraction is concentrated in vacuo. The solids isolated from both concentrated ethyl acetate layers are combined to yield 92 mg of 1-(4-nitro-benzyl)-piperidine as a white-yellow solid.
Quantity
0.1125 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 0.34 g (2.0 mmol, 1.0 eq.) of 1-(chloromethyl)-4-nitrobenzene in 20 mL of acetonitrile was added 0.83 g (6.0 mmol, 3.0 eq.) of potassium carbonate and 0.4 mL (4.0 mmol, 2.0 eq.) of piperidine. The reaction mixture was heated at reflux for 16 h. The reaction mixture was allowed to cool to room temperature, filtered and the solvent removed in vacuo. The resulting residue was purified by preparative TLC to give 0.31 g (1.4 mmol, 70%) of 1-(4-nitrobenzyl)piperidine (I-27).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-nitrobenzyl bromide (24:X=Br) (110 mg, 0.5 mmol), potassium carbonate (352 mg, 2.55 mmol) and sodium iodide (76.5 mg, 0.5 mmol) were added to a dimethylformamide (5mil) solution of the piperidine (23) obtained in the process 1, and then stirred under the argon atmosphere at the room temperature for 2 hours. This was further stirred at 70° C. for 1 hour and was extracted with hexan-ethyl acetate (3:1) mixed solvent, and then washed with water and saturated saline solution, dried and vacuum concentrated, thus obtained a 4-nitrobenzylpiperadine compound (25:R=2,2-dimethylcyclopropane) in the form of a yellow crystal (95 mg, 57%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
76.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods V

Procedure details

In THF (50 ml) was dissolved 4-nitrobenzylchloride (5.00 g), and piperidine (6.20 g) was added to the mixture. The reaction mixture was stirred at room temperature for 20 hours. To the mixture was added water (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=1/2) to give 1-(4-nitrobenzyl)piperidine (6.41 g) as pale yellow oil. 1H NMR (200 MHz, CDCl3) δ: 1.38-1.70 (6H, m), 2.30-2.45 (4H, m), 3.55 (2H, s), 7.51 (2H, d, J=8.8 Hz), 8.17 (2H, d, J=8.8 Hz).
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrobenzyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrobenzyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrobenzyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrobenzyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrobenzyl)piperidine

Citations

For This Compound
27
Citations
S Santiago-Ruiz, LJ Torres-Pacheco… - Int. J. Electrochem …, 2016 - electrochemsci.org
This paper presents an original and practical organic electrochemical/chemical (EC/C) synthesis to prepare hydantoin derivatives from N-Alkyl-piperidin-4-ones. The electrochemical …
Number of citations: 2 electrochemsci.org
E Greiner, T Prisinzano, EM Johnson… - Journal of medicinal …, 2003 - ACS Publications
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were examined for their ability to bind to the dopamine transporter (DAT), the serotonin transporter (SERT), and …
Number of citations: 22 pubs.acs.org
M Jukič, K Grabrijan, S Kadić… - Acta Chimica …, 2017 - pdfs.semanticscholar.org
Using rescaffolding approach, we designed piperidine compounds decorated with an electrophilic oxathiazol-2-one moiety that is known to confer selectivity towards threonine …
Number of citations: 8 pdfs.semanticscholar.org
M Mitsuya, K Kobayashi, K Kawakami… - Journal of medicinal …, 2000 - ACS Publications
A novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized based on the structure and biological profiles of an active …
Number of citations: 56 pubs.acs.org
L Marek, J Vána, J Svoboda, J Hanusek - J. Org. Chem, 2021 - ggti298tfainhibitor.com
A novel synthetic approach involving an Eschen-moser coupling reaction of substituted 3-bromooxindoles (H, 6-Cl, 6-COOMe, 5-NO2) with two substituted thiobenzanilides in …
Number of citations: 0 ggti298tfainhibitor.com
J Ma, G Bao, L Wang, W Li, B Xu, B Du, J Lv… - European Journal of …, 2015 - Elsevier
Through a structure-based molecular hybridization approach, a series of novel benzothiazole derivatives bearing indole-based moiety were designed, synthesized and screened for in …
Number of citations: 72 www.sciencedirect.com
M Shiraishi, Y Aramaki, M Seto, H Imoto… - Journal of medicinal …, 2000 - ACS Publications
The search for new small-molecule CCR5 antagonists by high-throughput screening (HTS) of the Takeda chemical library using [ 125 I]RANTES and CHO/CCR5 cells led to the …
Number of citations: 252 pubs.acs.org
G Bao, B Du, Y Ma, M Zhao, P Gong… - Medicinal …, 2016 - ingentaconnect.com
Two series of novel benzothiazole derivatives conjugated with semicarbazone scaffold were designed and synthesized through a structure-based molecular hybridization strategy. All …
Number of citations: 7 www.ingentaconnect.com
J Ma, G Zhang, X Han, G Bao, L Wang… - Archiv der …, 2014 - Wiley Online Library
A novel series of benzothiazole derivatives bearing the ortho‐hydroxy‐N‐acylhydrazone moiety were designed, synthesized, and evaluated for their procaspase‐3 kinase activation …
Number of citations: 24 onlinelibrary.wiley.com
C Engdahl, S Knutsson, F Ekstrom… - Journal of Medicinal …, 2016 - ACS Publications
Vector control of disease-transmitting mosquitoes is increasingly important due to the re-emergence and spread of infections such as malaria and dengue. We have conducted a high …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.